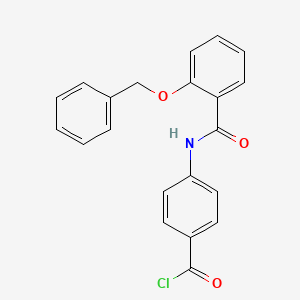![molecular formula C12H15NO4 B15354794 2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid CAS No. 33494-69-8](/img/structure/B15354794.png)
2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid is an organic compound characterized by the presence of a carboxymethyl group attached to a 2,6-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, may also be integrated into the process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(carboxymethyl)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-methylanilino]acetic acid
- 2-[N-(carboxymethyl)-2,4-dimethylanilino]acetic acid
Uniqueness
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and binding properties. This structural feature can result in distinct chemical and biological activities compared to its analogs.
Properties
CAS No. |
33494-69-8 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-4-3-5-9(2)12(8)13(6-10(14)15)7-11(16)17/h3-5H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
WUUZQGWCVPETLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


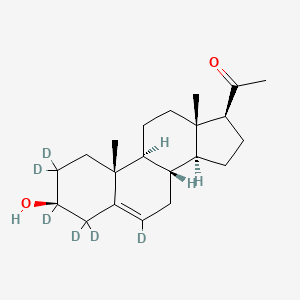
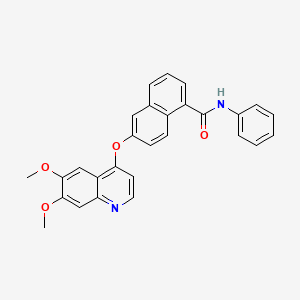

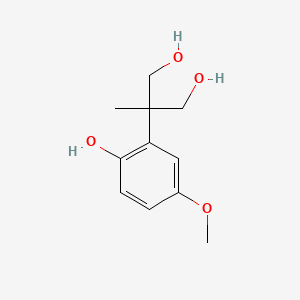
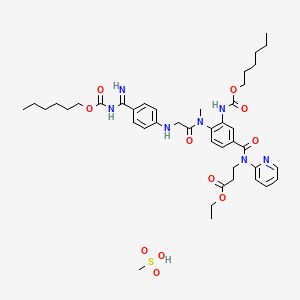
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
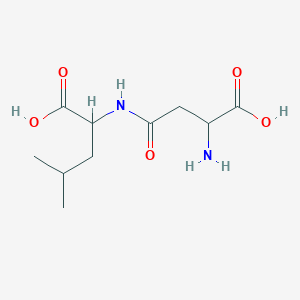


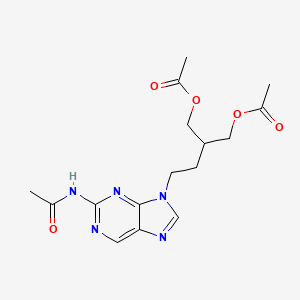
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
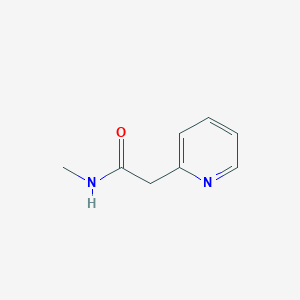
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
